

An In-depth Technical Guide to L-Ascorbic acid-13C6

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Compound of Interest

Compound Name: *L-Ascorbic acid-13C6*

Cat. No.: B3431276

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6, the isotopically labeled form of Vitamin C, is a powerful tool in metabolic research and drug development. With all six carbon atoms replaced by the stable isotope ^{13}C , this molecule serves as a tracer to elucidate metabolic pathways, quantify metabolite concentrations, and understand the mechanisms of action of various therapeutic agents. This technical guide provides a comprehensive overview of **L-Ascorbic acid-13C6**, including its chemical properties, applications, and detailed experimental methodologies.

Core Data Presentation

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1354064-87-1	[1]
Molecular Formula	$^{13}\text{C}_6\text{H}_8\text{O}_6$	[1]
Molecular Weight	182.08 g/mol	[1]
Appearance	White to off-white powder	
Isotopic Purity	≥ 99 atom % ^{13}C	[1]
Chemical Purity	$\geq 99\%$	[1]
Melting Point	190-194 °C (decomposes)	
Solubility	Soluble in water	

Applications Overview

Application	Description	Reference(s)
Metabolic Tracer Studies	Used to trace the metabolic fate of ascorbic acid in various biological systems, including cell cultures and animal models.	[2]
Internal Standard	Serves as an internal standard for accurate quantification of unlabeled ascorbic acid in biological samples using mass spectrometry and NMR.	[2]
Metabolic Flux Analysis (MFA)	Enables the quantitative study of the rates of metabolic reactions in a biological system at steady state.	[3][4][5][6][7]
Drug Development	Aids in understanding the effect of drugs on metabolic pathways related to ascorbic acid.	

Synthesis and Purification

While **L-Ascorbic acid-13C6** is commercially available from various suppliers, a detailed, publicly available synthesis protocol is scarce. The general principle involves using a ^{13}C -labeled precursor, typically $[\text{U-}^{13}\text{C}_6]$ -glucose, and employing a series of enzymatic and chemical reactions to convert it to **L-Ascorbic acid-13C6**.

General Synthesis Strategy (based on known ascorbic acid synthesis pathways):

- Starting Material: $[\text{U-}^{13}\text{C}_6]$ -D-glucose.
- Reduction: Catalytic hydrogenation of $[\text{U-}^{13}\text{C}_6]$ -D-glucose to $[\text{U-}^{13}\text{C}_6]$ -D-sorbitol.
- Oxidation: Microbial oxidation of $[\text{U-}^{13}\text{C}_6]$ -D-sorbitol to $[\text{U-}^{13}\text{C}_6]$ -L-sorbose.

- Protection and Oxidation: A series of chemical steps involving protection of hydroxyl groups followed by oxidation to form [U-¹³C₆]-2-keto-L-gulonic acid.
- Lactonization: Acid-catalyzed conversion of [U-¹³C₆]-2-keto-L-gulonic acid to **L-Ascorbic acid-13C6**.

Purification:

The final product is typically purified by recrystallization from a suitable solvent system, such as a water-miscible organic solvent mixture, to achieve high chemical and isotopic purity.

Experimental Protocols

Quantification of Ascorbic Acid using L-Ascorbic acid-13C6 as an Internal Standard by LC-MS/MS

This protocol describes the use of **L-Ascorbic acid-13C6** as an internal standard for the accurate quantification of endogenous ascorbic acid in a biological matrix (e.g., plasma, cell lysate).

Materials:

- Biological sample (e.g., plasma, cell lysate)
- **L-Ascorbic acid-13C6** (internal standard)
- Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for protein precipitation and stabilization
- LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
- LC-MS/MS system (e.g., triple quadrupole)

Methodology:

- Sample Preparation:
 - Thaw the biological sample on ice.

- To 100 μ L of the sample, add a known concentration of **L-Ascorbic acid-13C6** (e.g., 10 μ L of a 10 μ g/mL solution).
- Add 200 μ L of ice-cold 10% MPA or TCA to precipitate proteins and stabilize ascorbic acid.
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Collect the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable reversed-phase C18 or HILIC column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate ascorbic acid from other matrix components.
 - Flow Rate: Typically 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM):
 - Ascorbic Acid (unlabeled): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0 or 89.0.[\[8\]](#)
 - **L-Ascorbic acid-13C6** (labeled): Precursor ion (m/z) 181.0 -> Product ion (m/z) 120.0 or 92.0.

- Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
- Data Analysis:
 - Integrate the peak areas for both the unlabeled ascorbic acid and the **L-Ascorbic acid-13C6** internal standard.
 - Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Generate a calibration curve using known concentrations of unlabeled ascorbic acid spiked with the same amount of internal standard.
 - Determine the concentration of ascorbic acid in the sample by interpolating the peak area ratio from the calibration curve.

Metabolic Tracer Study using L-Ascorbic acid-13C6 and NMR Spectroscopy

This protocol outlines a general workflow for tracing the metabolism of **L-Ascorbic acid-13C6** in a cell culture model using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

- Cell line of interest
- Cell culture medium
- **L-Ascorbic acid-13C6**
- Phosphate-buffered saline (PBS)
- Deuterated water (D₂O) for NMR
- NMR tubes
- High-resolution NMR spectrometer

Methodology:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency in standard medium.
 - Replace the standard medium with a medium containing a known concentration of **L-Ascorbic acid-13C6**. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
 - Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours).
- Metabolite Extraction:
 - At each time point, wash the cells with ice-cold PBS to remove extracellular label.
 - Quench metabolism and extract intracellular metabolites using a suitable method, such as a cold methanol/water/chloroform extraction.
 - Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
 - Lyophilize the polar extract containing the water-soluble metabolites.
- NMR Sample Preparation:
 - Reconstitute the lyophilized extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire ¹³C and/or ¹H NMR spectra on a high-field NMR spectrometer.
 - Use appropriate pulse sequences to suppress the water signal and enhance the signals of interest. For ¹³C detection, proton decoupling is typically used.

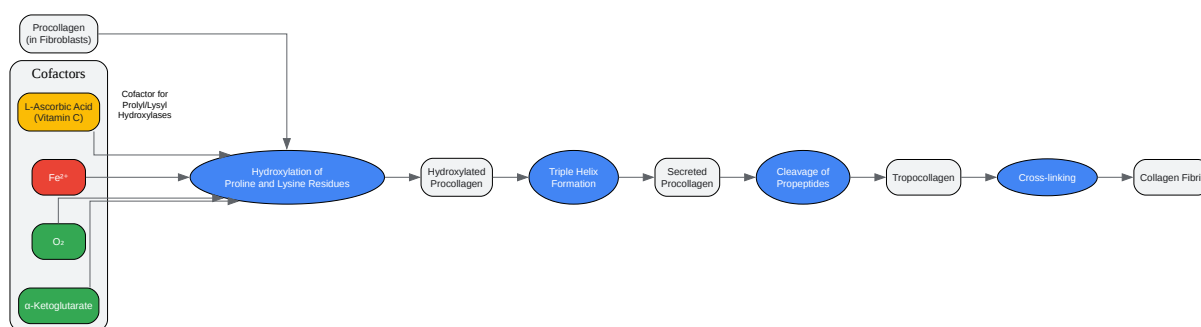
- Data Analysis:
 - Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).
 - Identify the resonances corresponding to **L-Ascorbic acid-13C6** and its downstream metabolites by comparing the chemical shifts to known databases and standards. The presence of ^{13}C - ^{13}C J-coupling can aid in the identification of labeled metabolites.
 - Quantify the relative or absolute concentrations of the labeled metabolites by integrating the corresponding peak areas relative to the internal standard.
 - Analyze the time-course data to determine the kinetics of **L-Ascorbic acid-13C6** uptake and metabolism.

Signaling Pathways and Visualization

L-Ascorbic acid is a critical cofactor for several enzymes and plays a significant role in various signaling pathways. **L-Ascorbic acid-13C6** can be used to probe the dynamics of these pathways.

Collagen Synthesis

Ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals. It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that stabilize the collagen triple helix.

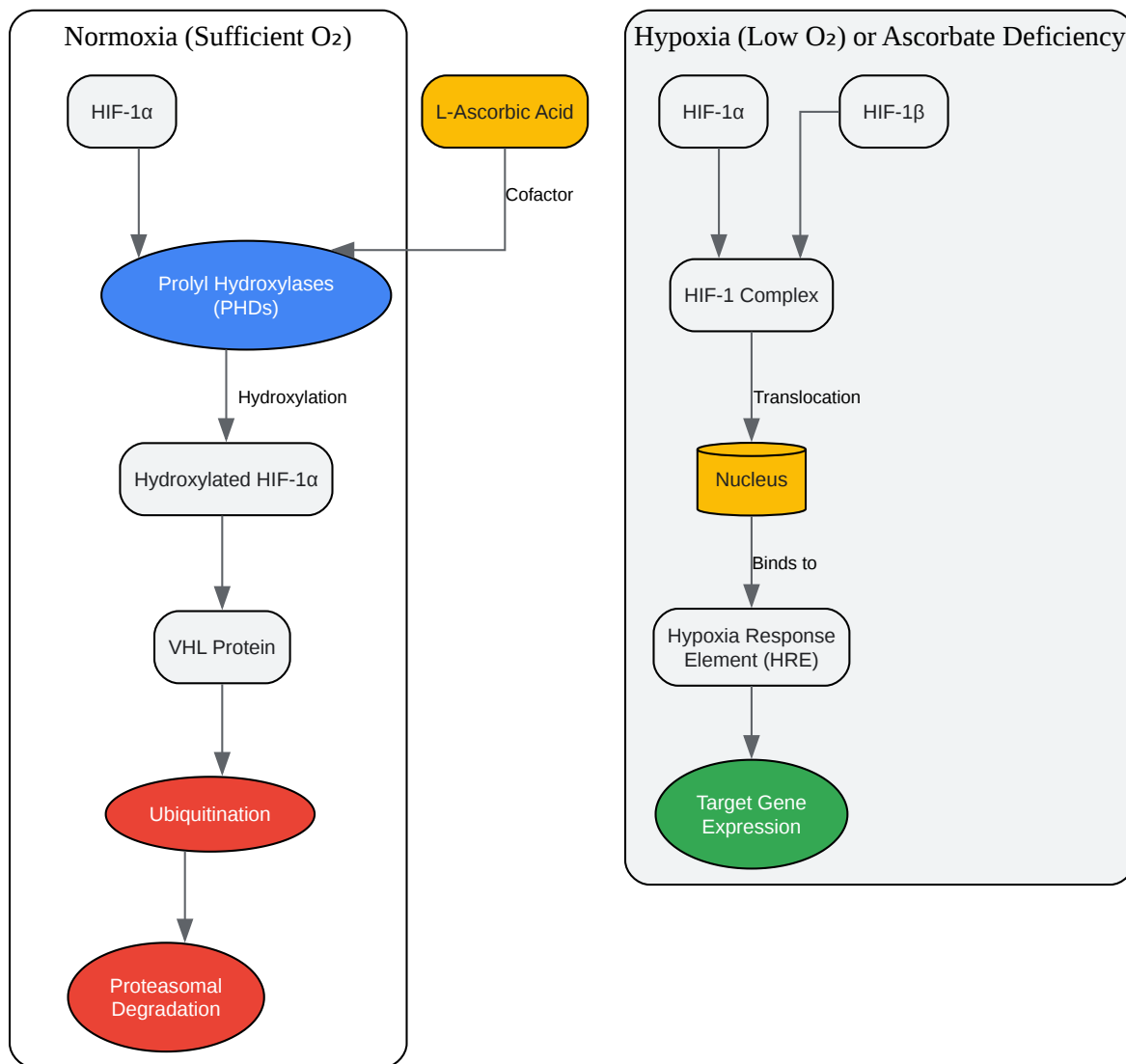


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Caption: Role of L-Ascorbic Acid in Collagen Synthesis.

Hypoxia-Inducible Factor (HIF-1) Regulation

Ascorbic acid is a cofactor for HIF prolyl hydroxylases (PHDs), which are key enzymes in the degradation of the HIF-1 α transcription factor. Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1 α , leading to its ubiquitination and proteasomal degradation. In the absence of ascorbic acid or under hypoxic conditions, HIF-1 α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

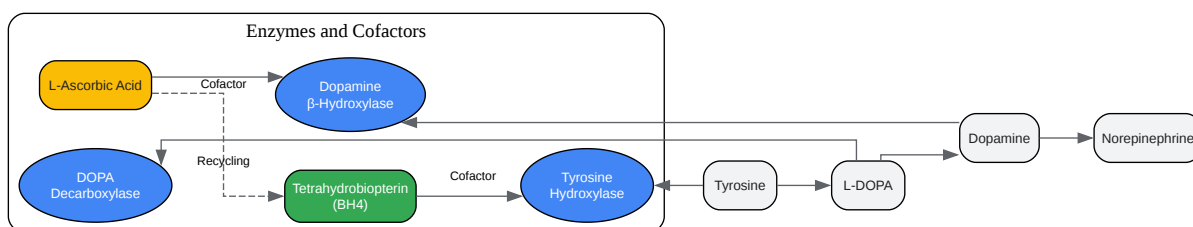


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Caption: Regulation of HIF-1α by L-Ascorbic Acid.

Neurotransmitter Synthesis

Ascorbic acid is a cofactor for dopamine β -hydroxylase, an enzyme that converts dopamine to norepinephrine, a critical neurotransmitter in the brain.[9][10][11][12][13] It also plays a role in recycling tetrahydrobiopterin, a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[10]



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Caption: Role of L-Ascorbic Acid in Neurotransmitter Synthesis.

Conclusion

L-Ascorbic acid-13C6 is an indispensable tool for researchers in the fields of metabolism, drug development, and cellular biology. Its utility as a tracer and an internal standard allows for precise and detailed investigations into the complex roles of vitamin C in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting studies that leverage the power of stable isotope labeling. As our understanding of metabolic networks continues to grow, the applications of **L-Ascorbic acid-13C6** are poised to expand, offering new insights into the intricate workings of biological systems.

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Phone: (601) 213-4426

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